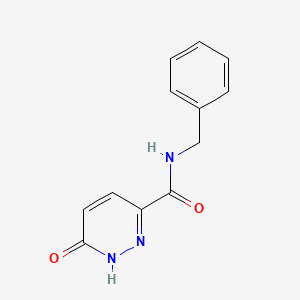

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives are synthesized and evaluated for various biological activities. A study focused on the preparation of 3-O-substituted derivatives, including 6-(1,3,5-triazin-2-yl)oxy derivatives. These compounds underwent heterocyclization to afford structures combining pyridazine and 1,3,4-oxadiazole rings, indicating potential for developing novel bioactive molecules. The synthesis involved reactions at the oxygen atom of the hydroxy group of the initial compound, leading to a variety of derivatives with potential biological applications (Shainova et al., 2019).

Photocatalytic N-Radical-Based Intramolecular Hydroamination

The development of efficient and practical methods for synthesizing heterocyclic motifs is critical in medicinal chemistry. A study by Xiao-Ye Yu et al. highlighted a visible light photocatalytic strategy for N-radical-based intramolecular hydroamination of benzamides, leading to the synthesis of biologically important 3,4-dihydroisoquinolinones. This method represents a metal-free, practical approach to synthesizing a variety of heterocycles, demonstrating potential applications in drug development and synthesis of bioactive compounds (Yu et al., 2017).

Anti-Inflammatory and Antiviral Activities

This compound derivatives are also explored for their anti-inflammatory and antiviral properties. One study synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant activity against the avian influenza virus. This new route to synthesizing these compounds underscores the potential for this compound derivatives in antiviral research (Hebishy et al., 2020).

Targeted Drug Delivery for Melanoma Therapy

The synthesis of alkylating benzamides with cytotoxicity towards melanoma presents a promising approach for targeted drug delivery. Radioiodinated N-(2-(diethylamino)ethyl)benzamides show selective uptake in melanotic melanoma cells, indicating potential for enhanced efficacy in melanoma therapy through selective delivery of cytostatics (Wolf et al., 2004).

Mechanism of Action

Target of Action

The primary target of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-benzyl-6-oxo-1H-pyridazine-3-carboxamide, is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Mode of Action

This compound interacts with JNK2 in a selective manner . It inhibits the activation of JNK2, thereby modulating the protein’s function and leading to changes in the cellular processes that JNK2 regulates .

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, it prevents the activation of this pathway, which is involved in the regulation of immune responses and inflammation . The downstream effects include a decrease in the release of inflammatory cytokines such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable. It has been found to have good bioavailability, with a reported value of 30.74% . This suggests that the compound is well-absorbed and can reach its target sites effectively.

Result of Action

The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway by this compound result in a significant reduction in inflammation . In particular, the compound has been shown to have potent anti-inflammatory activity in both mouse and human cells, leading to a decrease in the release of TNF-α and IL-6 .

Future Directions

The development of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, such as J27, for the treatment of acute lung injury and sepsis is a promising future direction . Further studies are needed to understand the series and its potential to deliver a new treatment for these conditions.

properties

IUPAC Name |

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKLANNSWKJRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)

![1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea](/img/no-structure.png)

![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)

![(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2756848.png)

![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide](/img/structure/B2756856.png)

![1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2756858.png)